molecular formula C17H35ClS B14403418 1-[(Chloromethyl)sulfanyl]hexadecane CAS No. 85489-63-0

1-[(Chloromethyl)sulfanyl]hexadecane

Cat. No.: B14403418
CAS No.: 85489-63-0
M. Wt: 307.0 g/mol
InChI Key: OSSAYJJVTLYNES-UHFFFAOYSA-N
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Description

1-[(Chloromethyl)sulfanyl]hexadecane is an organic compound characterized by a long hydrocarbon chain with a chloromethylsulfanyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Chloromethyl)sulfanyl]hexadecane can be synthesized through a series of organic reactions. One common method involves the reaction of hexadecane with chloromethyl sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[(Chloromethyl)sulfanyl]hexadecane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hexadecyl methyl sulfide.

    Substitution: Various substituted hexadecyl sulfides depending on the nucleophile used.

Scientific Research Applications

1-[(Chloromethyl)sulfanyl]hexadecane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Chloromethyl)sulfanyl]hexadecane involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

  • 1-[(Chloromethyl)sulfanyl]-2-methylpropane
  • 1-[(Chloromethyl)sulfanyl]-2-methoxyethane

Comparison: 1-[(Chloromethyl)sulfanyl]hexadecane is unique due to its long hydrocarbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer chain lengths are advantageous.

Properties

CAS No.

85489-63-0

Molecular Formula

C17H35ClS

Molecular Weight

307.0 g/mol

IUPAC Name

1-(chloromethylsulfanyl)hexadecane

InChI

InChI=1S/C17H35ClS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h2-17H2,1H3

InChI Key

OSSAYJJVTLYNES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSCCl

Origin of Product

United States

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